4-Deoxy-4-fluoroglucose

PET Imaging Glucose Transport SGLT vs. GLUT

4-Deoxy-4-fluoro-D-glucose (4-FDG) is not interchangeable with 2-FDG or Me-4FDG—its C-4 fluorine substitution uniquely enables transport by both SGLTs and GLUTs, while poor hexokinase affinity (Km=80 mM) prevents metabolic trapping, allowing isolated transport kinetics studies. Essential for PET imaging of SGLT activity in diabetes and cancer research, and as a superior aldose reductase probe for diabetic complication studies. Choose 4-FDG to interrogate SGLT-specific pathways without confounding metabolic artifacts.

Molecular Formula C6H11FO5
Molecular Weight 182.15 g/mol
CAS No. 29218-07-3
Cat. No. B043589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Deoxy-4-fluoroglucose
CAS29218-07-3
Synonyms4-deoxy-4-fluoroglucose
Molecular FormulaC6H11FO5
Molecular Weight182.15 g/mol
Structural Identifiers
SMILESC(C(C(C(C(C=O)O)O)F)O)O
InChIInChI=1S/C6H11FO5/c7-5(3(10)1-8)6(12)4(11)2-9/h2-6,8,10-12H,1H2/t3-,4+,5-,6-/m1/s1
InChIKeyGCEGLMFBNPWYQO-JGWLITMVSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Deoxy-4-fluoroglucose (4-FDG, CAS 29218-07-3): A Position-Specific Fluorinated Glucose Analog for Metabolic Tracing and Transporter Discrimination


4-Deoxy-4-fluoro-D-glucose (4-FDG) is a C-4 fluorinated analog of D-glucose, having the molecular formula C₆H₁₁FO₅ and a molecular weight of 182.15 g/mol . The substitution of the hydroxyl group at the C-4 position with a fluorine atom confers distinct conformational and electronic properties, as evidenced by detailed NMR studies, while largely preserving the molecule's ability to mimic glucose in biological systems [1][2]. This compound serves as a versatile biochemical tool, particularly when radiolabeled with fluorine-18, for investigating glucose metabolism, transport mechanisms, and enzymatic specificity .

Why 4-Deoxy-4-fluoroglucose Cannot Be Substituted with Other Fluorinated Glucose Analogs in Research and Imaging


Fluorinated glucose analogs are not functionally interchangeable; the precise position of fluorine substitution dictates their interactions with transporters and enzymes, leading to divergent biological fates [1]. While 2-deoxy-2-fluoro-D-glucose (2-FDG) is a good substrate for hexokinase and is trapped in cells, making it a gold-standard PET tracer for glucose uptake, its transport is almost exclusively mediated by GLUT transporters [2][3]. In contrast, the C-4 modification in 4-FDG yields a poor hexokinase substrate and alters its transporter profile, enabling it to be transported by both GLUTs and sodium-glucose cotransporters (SGLTs) [4][5]. This fundamental difference means that substituting 4-FDG with 2-FDG or other analogs like Me-4FDG would result in the interrogation of entirely different metabolic and transport pathways, thereby invalidating experimental results where SGLT activity or 4-FDG's specific metabolic fate is the variable of interest.

Quantitative Evidence for Differentiated Applications of 4-Deoxy-4-fluoroglucose


4-FDG Exhibits Distinct Transporter Selectivity for SGLTs vs. GLUTs Compared to 2-FDG

In vivo PET imaging studies in mice demonstrate that 4-deoxy-4-fluoro-D-glucose (4-FDG) is a substrate for both SGLT and GLUT transporters, unlike 2-deoxy-2-fluoro-D-glucose (2-FDG), which is exclusively transported by GLUTs [1]. This differential transporter specificity makes 4-FDG a more versatile probe for dissecting the contributions of different glucose transport systems in tissues where both are co-expressed, such as the intestine and kidney [2].

PET Imaging Glucose Transport SGLT vs. GLUT

4-FDG is a Poor Substrate for Yeast Hexokinase, Exhibiting a ~800-fold Higher Km Than 2-FDG

Kinetic studies reveal that 4-deoxy-4-fluoro-D-glucose is a poor substrate for yeast hexokinase, with a Michaelis constant (Km) of 80 mM [1]. In stark contrast, 2-deoxy-2-fluoro-D-glucose is a good substrate, with a Km of approximately 0.1 mM [2]. This 800-fold difference in affinity indicates that 4-FDG is not efficiently phosphorylated and trapped within cells like 2-FDG, allowing it to be used as a non-trapped tracer for studying glucose transport without confounding downstream phosphorylation effects.

Enzyme Kinetics Hexokinase Specificity Metabolic Trapping

4-FDG is a Better Substrate for Aldose Reductase than D-Glucose

In the sorbitol pathway, 4-deoxy-4-fluoro-D-glucose is a better substrate for aldose reductase than the natural substrate, D-glucose [1]. The kinetic analysis shows a lower Km and a higher catalytic efficiency (Kcat/Km) for 4-FDG compared to D-glucose [2]. This enhanced substrate property makes 4-FDG a valuable tool for studying the polyol pathway, particularly in contexts such as diabetic complications where aldose reductase activity is pathologically elevated.

Polyol Pathway Enzyme Kinetics Aldose Reductase

4-FDG is a Unique Substrate for Mutarotase Among Common Fluorinated Glucose Analogs

Using 19F NMR two-dimensional exchange spectroscopy, 4-fluoro-4-deoxy-D-glucose (FDG4) was the only sugar among five tested fluorinated glucose analogs (including FDG2, FDG3, FDG23, and FDG2233) that was a substrate for the enzyme mutarotase [1]. This enzyme catalyzes the interconversion between α- and β-anomers of sugars. This specific activity suggests that 4-FDG can be used as a selective probe for mutarotase activity in complex biological systems where other fluorinated sugars would not report on this enzyme's function.

Enzyme Specificity Mutarotase 19F NMR

Industrial-Scale Synthesis Enabled by Safer, High-Yield Fluorination Method

A patented industrial production method for 4-deoxy-4-fluoro-D-glucose derivatives uses sulfuryl fluoride (SO₂F₂) in combination with an organic base, providing a safer and more cost-effective alternative to traditional fluorinating agents like DAST (diethylaminosulfur trifluoride), which are expensive and explosive [1]. This process enables high-yield production with high purity and minimal byproducts, addressing previous limitations that confined synthesis to small, laboratory-scale batches [2].

Process Chemistry Large-Scale Synthesis Fluorination

Conformational Analysis Reveals Unique Rotamer Populations Distinct from D-Glucose

NMR-based conformational analysis of 4-deoxy-4-fluoro-D-glucose (4FG) reveals that its rotamer populations around the C-5–C-6 bond differ from those of D-glucose [1]. Specifically, the rotamer with the OH group anti-periplanar to the ring oxygen is highly unfavored, a conformation that is more populated in the parent glucose molecule [2]. These conformational differences, driven by the fluorine substitution, can influence molecular recognition by enzymes and transporters.

Conformational Analysis NMR Spectroscopy Molecular Modeling

Optimal Scientific and Industrial Applications of 4-Deoxy-4-fluoroglucose


Dual-Tracer PET Imaging for Dissecting Glucose Transport Mechanisms In Vivo

The unique transporter profile of [18F]4-FDG, being a substrate for both SGLTs and GLUTs, makes it an invaluable tool for PET imaging studies aimed at understanding the relative contributions of these transport systems in tissues like the intestine and kidney [1]. By comparing its biodistribution with that of the GLUT-specific [18F]2-FDG, researchers can non-invasively map SGLT activity and its modulation in disease states such as diabetes and cancer [2].

Investigating Glucose Transport Uncoupling from Hexokinase-Mediated Trapping

The poor substrate affinity of 4-FDG for hexokinase (Km = 80 mM) allows for the specific investigation of glucose transport into cells without the confounding variable of immediate metabolic trapping [1]. This is particularly useful for studying the kinetics and regulation of GLUT and SGLT transporters in isolation, or for identifying novel compounds that modulate transport activity [2].

Probing Aldose Reductase Activity in the Polyol Pathway

As a superior substrate for aldose reductase compared to D-glucose, 4-FDG serves as a sensitive probe for studying the polyol pathway [1]. This application is especially relevant in the context of diabetic complications, where aldose reductase is implicated in the pathogenesis of retinopathy, neuropathy, and nephropathy [2]. 4-FDG can be used in enzyme assays or in cell-based models to evaluate the efficacy of aldose reductase inhibitors.

Large-Scale Synthesis of Key Intermediates for Pharmaceutical R&D

The patented, scalable synthesis of 4-deoxy-4-fluoro-D-glucose derivatives provides a reliable route for producing these compounds as key intermediates in pharmaceutical and agrichemical development, notably for potential diabetes drugs [1]. The improved safety and cost-effectiveness of the process make it a viable option for industrial procurement to support large-scale research and development programs [2].

Technical Documentation Hub

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38 linked technical documents
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